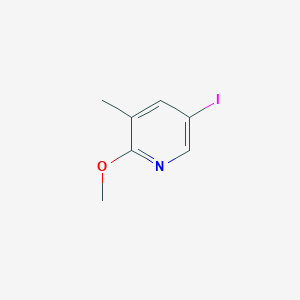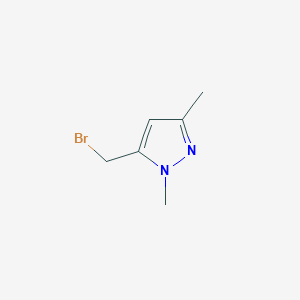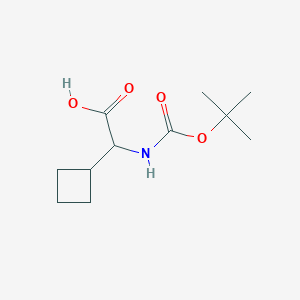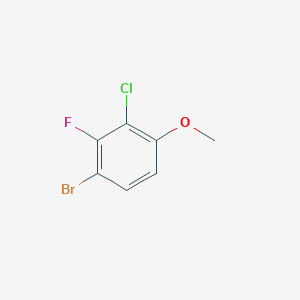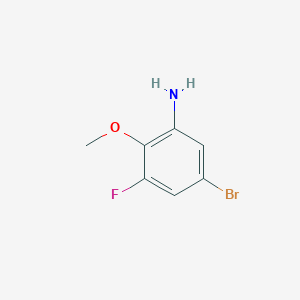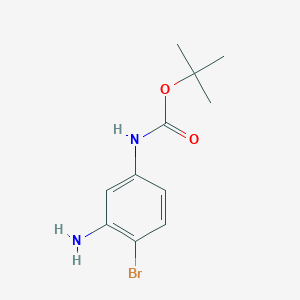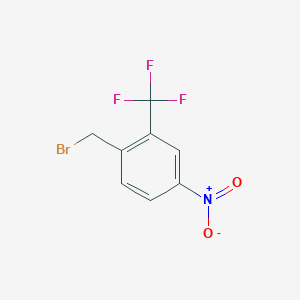
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene
Descripción general
Descripción
“1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4BrF3 . It is also known by other names such as “4-(Trifluoromethyl)benzyl bromide” and "1-Bromo-4-(trifluoromethyl)benzene" .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene” can be represented by the IUPAC Standard InChI: InChI=1S/C7H4BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene” include a molecular weight of 225.006 and a density of 1.565 g/mL at 25 °C . The boiling point is between 427 - 428 K .Aplicaciones Científicas De Investigación
Crystal Structure and Interactions
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene and related compounds have been studied for their crystal structures, specifically focusing on interactions such as C–H···Br, C–Br···Br, and C–Br···π interactions. These studies offer insights into the packing motifs and structural complexities of bromo and bromomethyl substituted benzenes, which are of interest in the field of crystallography and material sciences (Jones, Kuś, & Dix, 2012).
Synthesis and Chemical Reactions
The compound has been explored as a starting material in organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a chemically similar compound, has shown potential in synthesizing various organometallic intermediates. These intermediates play a crucial role in further chemical reactions and synthesis processes (Porwisiak & Schlosser, 1996).
Material Science and Polymer Chemistry
In material science, particularly in the field of polymer chemistry, derivatives of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene have been utilized. For example, the synthesis of novel fluorine-containing polyetherimides using related compounds demonstrates the importance of these derivatives in developing new materials with unique properties (Yu Xin-hai, 2010).
Anion Transport Studies
In biochemistry, derivatives of 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene have been investigated for their anion transport capabilities. The modification of these compounds with electron-withdrawing substituents like trifluoromethyl and nitro groups significantly enhances their anionophoric activity, which is important for understanding anion transport mechanisms in biological systems (Peng et al., 2016).
Safety and Hazards
This compound is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Propiedades
IUPAC Name |
1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKRVPVMHIHVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676600 | |
| Record name | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |
CAS RN |
694499-22-4 | |
| Record name | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


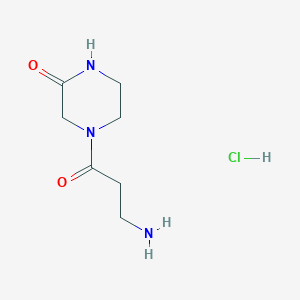
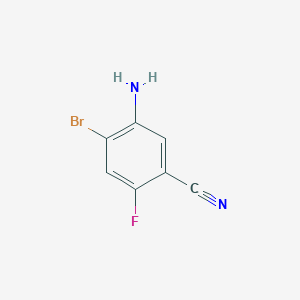
![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1372923.png)

